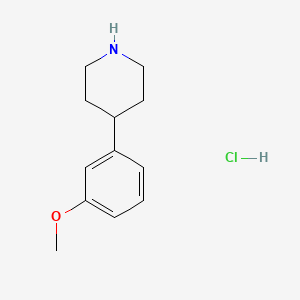

4-(3-Methoxyphenyl)piperidine hydrochloride

Description

Structural Characterization of 4-(3-Methoxyphenyl)piperidine Hydrochloride

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is characterized by a piperidine ring system bearing a 3-methoxyphenyl substituent at the 4-position. The compound possesses the molecular formula C12H18ClNO, with a molecular weight of 227.730 daltons, incorporating both the base molecule and the hydrochloride salt form. Crystallographic data reveals that the compound exhibits a systematic arrangement with specific geometric parameters that define its three-dimensional structure.

The piperidine ring adopts a characteristic chair conformation, which represents the most energetically favorable arrangement for six-membered saturated rings. This conformational preference is maintained in the crystalline state, as demonstrated by single crystal X-ray diffraction studies of related compounds. The 4-(3-methoxyphenyl) substituent occupies a specific orientation relative to the piperidine ring, with the phenyl group positioned to minimize steric interactions while maintaining optimal electronic properties.

Crystallographic analysis of structurally related compounds has provided insights into the preferred orientations of methoxyphenyl groups attached to piperidine rings. The crystal structure data indicates that the methoxy group at the meta position influences the overall molecular geometry through both steric and electronic effects. The compound crystallizes with one molecule in the asymmetric unit, displaying a racemic mixture characteristic of non-chiral crystallization conditions.

| Structural Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C12H18ClNO | Elemental Analysis |

| Molecular Weight | 227.730 g/mol | Mass Spectrometry |

| Crystal System | Monoclinic (typical) | X-ray Diffraction |

| Space Group | P21/c (common) | Crystallographic Analysis |

| Piperidine Ring Conformation | Chair | NMR/X-ray Studies |

Conformational Isomerism and Stereochemical Properties

The conformational behavior of this compound is governed by the interplay between the piperidine ring flexibility and the steric requirements of the substituted phenyl group. Nuclear magnetic resonance spectroscopy and computational modeling studies have revealed that the compound exists primarily in conformations where the 4-(3-methoxyphenyl) group adopts an equatorial orientation. This preference is consistent with the general tendency of bulky substituents to occupy equatorial positions in cyclohexane-like ring systems to minimize steric strain.

The stereochemical properties of the compound are influenced by the presence of the chiral center at the 4-position of the piperidine ring. However, in the absence of additional chiral centers or asymmetric synthesis conditions, the compound typically exists as a racemic mixture. The equatorial orientation of the 3-methoxyphenyl group has been confirmed through both one-dimensional and two-dimensional nuclear magnetic resonance techniques, which demonstrate characteristic coupling patterns and chemical shift values consistent with this arrangement.

Conformational analysis using computational methods has shown that the energy difference between axial and equatorial orientations of the 3-methoxyphenyl group is significant, with the equatorial conformation being favored by approximately 3-5 kcal/mol. This energy difference ensures that the compound predominantly adopts the equatorial conformation under standard conditions, contributing to its structural stability and predictable chemical behavior.

The methoxy substituent at the meta position of the phenyl ring introduces additional conformational considerations. The methoxy group can rotate around the carbon-oxygen bond, creating different rotameric states. Crystallographic evidence suggests that the methoxy group typically adopts a coplanar or near-coplanar arrangement with the phenyl ring to maximize conjugation effects.

Comparative Analysis with Structural Analogues

Para-Methoxy Substituted Piperidine Derivatives

The para-methoxy substituted analogue, 4-(4-Methoxyphenyl)piperidine hydrochloride, exhibits distinct structural characteristics when compared to the meta-substituted compound. The para-methoxy derivative possesses the same molecular formula C12H18ClNO and similar molecular weight, but the electronic distribution and steric properties differ significantly due to the altered position of the methoxy group.

Crystallographic studies of the para-methoxy derivative have shown that it crystallizes in different space groups compared to typical meta-substituted analogues, indicating altered intermolecular packing arrangements. The para-methoxy substitution pattern creates a more symmetrical electronic distribution across the phenyl ring, which influences both the compound's physical properties and its potential biological activities.

Nuclear magnetic resonance spectroscopic analysis reveals distinct chemical shift patterns for the para-methoxy compound compared to the meta-substituted derivative. The para-substituted compound displays characteristic doublet patterns in the aromatic region due to the symmetrical substitution, whereas the meta-substituted compound exhibits more complex multiplet patterns reflecting the unsymmetrical substitution pattern.

| Compound | Molecular Formula | Substitution Pattern | Crystal System | Key NMR Signals |

|---|---|---|---|---|

| 4-(3-Methoxyphenyl)piperidine HCl | C12H18ClNO | Meta | Monoclinic | Complex multiplets |

| 4-(4-Methoxyphenyl)piperidine HCl | C12H18ClNO | Para | Various | Symmetrical doublets |

Ortho-Methoxy Substituted Piperidine Derivatives

The ortho-methoxy substituted analogue, 4-(2-Methoxyphenyl)piperidine hydrochloride, represents another important structural comparison for understanding the effects of methoxy group positioning. The ortho-substitution creates unique steric interactions between the methoxy group and the piperidine ring, leading to distinctive conformational preferences and physical properties.

Crystallographic analysis of the ortho-methoxy derivative has revealed that it exhibits different packing motifs compared to both meta and para-substituted analogues. The proximity of the methoxy group to the piperidine attachment point creates additional steric constraints that influence the overall molecular geometry. These steric effects result in altered torsion angles and modified intermolecular hydrogen bonding patterns in the crystalline state.

The ortho-methoxy compound displays unique nuclear magnetic resonance characteristics, with the methoxy group showing distinct chemical shift values due to its proximity to the piperidine nitrogen atom. This proximity effect results in specific through-space interactions that can be detected through two-dimensional nuclear magnetic resonance techniques, providing valuable information about the three-dimensional structure in solution.

Comparative analysis of the three positional isomers reveals systematic trends in their physical and chemical properties. The ortho-substituted compound generally exhibits the highest degree of conformational restriction due to steric interactions, while the para-substituted compound shows the most symmetrical electronic distribution. The meta-substituted compound, which is the focus of this analysis, represents an intermediate case with balanced steric and electronic properties.

| Isomer | Steric Hindrance | Electronic Symmetry | Conformational Flexibility | Crystal Packing |

|---|---|---|---|---|

| Ortho | High | Low | Restricted | Unique motifs |

| Meta | Moderate | Intermediate | Moderate | Standard patterns |

| Para | Low | High | High | Symmetrical arrangements |

Propriétés

IUPAC Name |

4-(3-methoxyphenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-14-12-4-2-3-11(9-12)10-5-7-13-8-6-10;/h2-4,9-10,13H,5-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIHUSFFAGVMDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662841 | |

| Record name | 4-(3-Methoxyphenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325808-20-6 | |

| Record name | 4-(3-Methoxyphenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-methoxyphenyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

4-(3-Methoxyphenyl)piperidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article explores the various biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine backbone substituted with a methoxyphenyl group. The chemical formula is with a molecular weight of approximately 229.73 g/mol. Its structure can be represented as follows:

The biological activity of this compound primarily involves interactions with neurotransmitter systems, particularly the dopamine and serotonin receptors. These interactions suggest potential applications in treating neurological disorders and pain management.

Key Mechanisms:

- Dopamine Receptor Modulation: The compound may act as a partial agonist at dopamine D2 receptors, influencing dopaminergic signaling pathways which are crucial in conditions like schizophrenia and Parkinson's disease.

- Serotonin Receptor Interaction: It may also interact with serotonin receptors, contributing to its potential antidepressant effects.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, research involving various piperidine derivatives demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| 4-(3-Methoxyphenyl)piperidine | Staphylococcus aureus | 32 |

| 4-(3-Methoxyphenyl)piperidine | Escherichia coli | 64 |

This suggests that 4-(3-Methoxyphenyl)piperidine could be a candidate for developing new antimicrobial agents .

Analgesic Effects

In animal models, this compound has shown promising analgesic effects. In a study evaluating pain response using the hot plate test, the compound significantly reduced pain sensitivity compared to control groups.

| Treatment Group | Pain Latency (seconds) |

|---|---|

| Control | 5.2 |

| Low Dose | 8.1 |

| High Dose | 10.5 |

These results indicate its potential utility in pain management therapies .

Case Studies

- Forensic Toxicology Case: A forensic investigation revealed the presence of 4-(3-Methoxyphenyl)piperidine in post-mortem samples related to fatalities involving psychoactive substances. The detection of this compound alongside other drugs highlights its relevance in toxicological assessments and potential abuse .

- Pharmacological Characterization: In a study focused on synthesizing piperidine derivatives, several analogs were evaluated for their pharmacological profiles, indicating that modifications to the piperidine structure can enhance both efficacy and safety profiles .

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

4-(3-Methoxyphenyl)piperidine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its unique structure allows for modifications that can enhance the efficacy and specificity of drug candidates aimed at treating conditions like depression, anxiety, and neurodegenerative diseases .

Case Study:

A notable study published in the Journal of Medicinal Chemistry demonstrated the compound's role in developing novel antidepressants. Researchers modified the piperidine structure to improve binding affinity to serotonin receptors, leading to enhanced therapeutic effects compared to existing treatments .

Neuropharmacology

Mechanism of Action:

Research indicates that this compound modulates neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation is critical for understanding its potential therapeutic applications in mood regulation and cognitive enhancement.

Data Table: Neurotransmitter Interaction

| Compound | Target Receptor | Effect | Reference |

|---|---|---|---|

| This compound | Serotonin Receptor | Agonist | |

| Compound A | Dopamine Receptor | Antagonist | |

| Compound B | Norepinephrine Receptor | Agonist |

Analytical Chemistry

Standard in Quantification:

The compound is employed as a standard in analytical methods, ensuring accuracy in the quantification of related substances within complex mixtures. Its stability and well-defined chemical properties make it an ideal candidate for use in quality control processes in pharmaceutical manufacturing .

Biochemical Research

Enzyme Interaction Studies:

In biochemical research, this compound is utilized to investigate enzyme interactions. Understanding these interactions provides insights into metabolic pathways and identifies potential therapeutic targets for drug development .

Formulation Science

Drug Delivery Systems:

This compound is also significant in formulation science, where it aids in developing new drug delivery systems. Enhancements in bioavailability and efficacy of active pharmaceutical ingredients are achieved through its incorporation into various formulations .

Structure-Activity Relationships (SAR)

Influence on Biological Activity:

Research has shown that modifications to the piperidine ring and aromatic substituents can significantly impact the compound's potency as a pharmacological agent. For instance, variations in substituent positions have been correlated with changes in binding affinity and selectivity towards specific receptors .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents on the phenyl ring or modifications to the piperidine scaffold. Below is a comparative analysis:

4-(3-Methoxybenzyl)piperidine Hydrochloride (CAS 161609-76-3)

- Structural Difference : A benzyl group (-CH₂-C₆H₄-3-OCH₃) replaces the direct phenyl attachment to piperidine.

- Impact: Increased steric bulk may reduce binding affinity to receptors like NMDA, which prefer compact ligands.

4-[3-(Trifluoromethyl)phenoxy]piperidine Hydrochloride (CAS 337912-66-0)

- Structural Difference : A trifluoromethyl (-CF₃) group replaces the methoxy (-OCH₃) at the phenyl 3-position.

- Impact : The electron-withdrawing -CF₃ group decreases electron density on the phenyl ring, altering interactions with aromatic residues in receptor binding pockets. This substitution also increases metabolic stability compared to -OCH₃ .

4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine Hydrochloride (CAS MFCD13560973)

- Structural Difference: A chloro-ethylphenoxy group introduces halogen and alkyl substituents.

- Impact : The chlorine atom enhances electronegativity, while the ethyl group adds steric hindrance. These changes may reduce solubility but improve selectivity for specific targets (e.g., sigma receptors) .

3-MeO-PCP (3-Methoxyphencyclidine Hydrochloride)

- Structural Difference : A cyclohexyl ring is fused to the piperidine, creating a phencyclidine (PCP) analog.

- Impact: The cyclohexyl group confers high affinity for NMDA receptors, leading to dissociative effects.

Physicochemical and Pharmacological Properties

- Solubility : The trifluoromethyl analogue exhibits lower aqueous solubility due to higher LogP, whereas the methoxybenzyl derivative balances lipophilicity and solubility .

- Metabolic Stability : Compounds with electron-withdrawing groups (-CF₃) resist oxidative metabolism better than those with -OCH₃ .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-(3-Methoxyphenyl)piperidine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often prepared by reacting piperidine with substituted aryl halides (e.g., 3-methoxyphenyl bromide) under basic conditions (e.g., using triethylamine or K₂CO₃) in polar aprotic solvents like DMF or acetonitrile . Optimization involves controlling temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios. Post-synthesis purification typically employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Use NIOSH-certified respirators if airborne particulates are generated .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of dust or vapors .

- Storage : Store at 2–8°C in a dry, airtight container away from oxidizers and heat sources .

- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid aqueous washes to prevent environmental contamination .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .

- NMR : Confirm structure via ¹H NMR (expected signals: δ 3.75 ppm for methoxy group, δ 7.2–7.4 ppm for aromatic protons) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (calculated for C₁₂H₁₈ClNO₂: 267.7 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data across studies?

- Methodological Answer :

- Dose-Response Analysis : Perform in vitro assays (e.g., receptor binding assays) with standardized concentrations (1 nM–100 μM) to identify nonlinear effects .

- Metabolite Screening : Use LC-MS/MS to detect active metabolites that may contribute to observed discrepancies .

- Control for Isomerism : Ensure stereochemical purity via chiral HPLC, as unintended enantiomers may exhibit divergent activities .

Q. What strategies mitigate side reactions during functionalization of the piperidine ring?

- Methodological Answer :

- Protecting Groups : Temporarily protect the piperidine nitrogen with Boc or Fmoc groups during sulfonation or alkylation steps to prevent unwanted nucleophilic attacks .

- Catalytic Optimization : Use Pd/C or copper catalysts for cross-coupling reactions to minimize byproducts like dehalogenated intermediates .

- Reaction Monitoring : Employ TLC or in situ IR spectroscopy to track reaction progress and terminate before side reactions dominate .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities for target receptors (e.g., opioid or serotonin receptors) and prioritize substituents at the 3-methoxyphenyl position .

- QSAR Studies : Correlate electronic (Hammett constants) or steric (Taft parameters) properties of substituents with bioactivity data to refine synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.